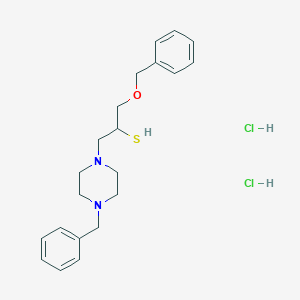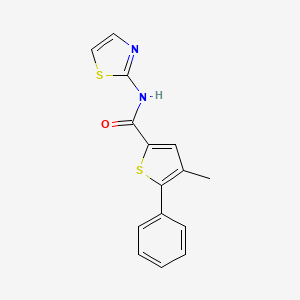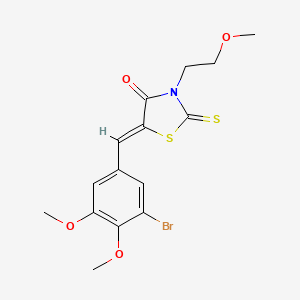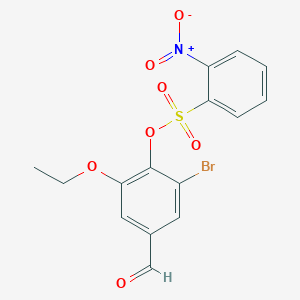
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate, also known as DMMPA, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
作用机制
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate's mechanism of action is not well understood, but it is believed to act as an acetylcholinesterase inhibitor. This means that this compound may prevent the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the synapse. This can cause overstimulation of the nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of oxidative stress, and the disruption of mitochondrial function. These effects can lead to various symptoms, including muscle weakness, respiratory distress, and seizures.
实验室实验的优点和局限性
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments, including its relatively low cost and high stability. However, its toxicity and potential side effects must be taken into consideration when designing experiments. This compound should be handled with care, and proper safety protocols should be followed.
未来方向
There are several future directions for research on 3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate, including the development of more efficient synthesis methods, the study of its potential as a flame retardant and pesticide, and the investigation of its mechanism of action. Additionally, this compound's potential as an acetylcholinesterase inhibitor may have implications for the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. This compound's potential as an acetylcholinesterase inhibitor and its implications for the development of new treatments for neurological disorders make it a promising area for future research.
合成方法
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate can be synthesized using different methods, and the most common method involves the reaction of 3,5-dimethylphenol with 4-butoxyaniline in the presence of a catalyst. The resulting product is then reacted with methylphosphonic dichloride to produce this compound. This method has been optimized to increase the yield of this compound and reduce the production of unwanted byproducts.
科学研究应用
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate has been used in scientific research for various purposes, including as a ligand for the study of metal-ion complexes, as a precursor for the synthesis of other phosphonamidates, and as a potential inhibitor of acetylcholinesterase activity. This compound has also been studied for its potential use as a flame retardant and as a pesticide.
属性
IUPAC Name |
4-butoxy-N-[(3,5-dimethylphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO3P/c1-5-6-11-22-18-9-7-17(8-10-18)20-24(4,21)23-19-13-15(2)12-16(3)14-19/h7-10,12-14H,5-6,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSKXEJRONGPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5023819.png)

![{2-[(2-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B5023831.png)

![2,4,6-trimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5023842.png)

![(1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5023852.png)
![N-[(butylamino)carbonothioyl]-4-chlorobenzamide](/img/structure/B5023861.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5023873.png)
![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)

![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5023911.png)